4-chloro-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
This compound belongs to the pyrazoline family, characterized by a five-membered dihydropyrazole ring fused with substituted aromatic groups. Its structure features a 3,4-dimethoxyphenyl group attached to the pyrazoline ring and a 4-chlorophenol moiety. The dimethoxy groups enhance solubility and electronic effects, while the chloro substituent contributes to steric and electronic interactions. Pyrazoline derivatives are widely studied for biological activities, including anticancer, antimicrobial, and enzyme-modulating properties .
Properties
IUPAC Name |
4-chloro-2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-8,13,19,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKQIDQVJKYYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chlorophenol moiety linked to a pyrazole ring substituted with a dimethoxyphenyl group. The presence of chlorine and methoxy groups is significant as they can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various pathogens. The minimum inhibitory concentrations (MICs) for some related compounds were reported to be as low as against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives is notable. Several studies have indicated that these compounds exhibit inhibitory effects on cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in tumor growth. The structure-activity relationship (SAR) analyses suggest that the presence of specific substituents can enhance anticancer activity by increasing binding affinity to target proteins.
For example, a study indicated that certain pyrazole derivatives could inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of related pyrazole compounds have also been documented. Some derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This suggests that this compound may possess similar effects .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with similar structures to this compound exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin .
- Anticancer Potential : In vitro studies demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The presence of halogen and methoxy groups was found to enhance cytotoxicity against various cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives could inhibit cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest mechanisms . The presence of the 3,4-dimethoxyphenyl group is believed to enhance the compound's interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. Its structural analogs have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . This suggests that 4-chloro-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol may serve as a lead compound for developing new anti-inflammatory drugs.
Neuroprotective Activity
Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that compounds with similar structures can exert protective effects against neurodegenerative diseases by modulating oxidative stress and neuroinflammation . This opens avenues for further exploration of its effects on conditions such as Alzheimer's disease.
Agricultural Applications
Pesticide Development
The unique chemical properties of this compound make it a candidate for developing new pesticides. Research has shown that pyrazole derivatives possess insecticidal and herbicidal activities. These compounds can disrupt specific biochemical pathways in pests while being less harmful to non-target organisms . This selectivity is crucial for sustainable agricultural practices.
Plant Growth Regulation
Additionally, there is potential for using this compound as a plant growth regulator. Studies on related compounds indicate that they can influence plant growth by modulating hormone levels or enhancing stress resistance . Such applications could improve crop yields and resilience against environmental stressors.
Materials Science
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored. Its ability to act as a cross-linking agent can enhance the mechanical properties and thermal stability of polymers . This application is particularly relevant in developing high-performance materials for various industrial uses.
Nanotechnology
The compound's properties are also being investigated in nanotechnology. Functionalized nanoparticles using this compound could exhibit enhanced catalytic activity or improved drug delivery systems due to their unique surface chemistry . Research into these areas is ongoing and shows promise for future innovations.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazoline Ring
The 3,4-dimethoxyphenyl group distinguishes this compound from structurally related analogs. Key comparisons include:
Key Insights :
- The 3,4-dimethoxyphenyl group is associated with cytotoxicity in oral cancer models, as seen in both the target compound and benzenesulphonamide derivatives .
- FPD5 , with a phenyl-pyridinyl group, activates Esterase D (ESD), suggesting that pyridine substitution modulates enzyme interaction .
- 2,4-Dimethoxy isomers (e.g., ) highlight the importance of methoxy group positioning for target specificity .
Halogen Substitution Effects
Halogen type and position significantly influence bioactivity and physicochemical properties:
Key Insights :
- Chlorine on the phenol ring (target compound) correlates with cytotoxicity, while chlorine on a distal phenyl ring (Compound 4) confers antimicrobial effects .
- Fluorine substitution (Compound 5) maintains isostructurality with chlorine analogs but may alter binding kinetics due to electronegativity differences .
Structural Characterization and Crystallography
The target compound’s structure can be analyzed via single-crystal X-ray diffraction (SHELX software), as demonstrated for isostructural analogs (Compounds 4 and 5) . Key findings from related compounds include:
- Isostructurality : Chloro and bromo derivatives exhibit nearly identical packing but adjust bond lengths/angles to accommodate halogen size .
- Conformational Flexibility : The 3,4-dimethoxyphenyl group may adopt perpendicular orientations relative to the pyrazoline plane, influencing crystal packing .
Q & A
Q. What are the critical steps in synthesizing 4-chloro-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how are intermediates monitored?
The synthesis typically involves:
- Condensation reactions of substituted hydrazines with α,β-unsaturated ketones to form the pyrazole ring.
- Cyclization under controlled temperatures (60–80°C) and solvent systems (e.g., ethanol or acetonitrile) to ensure regioselectivity .
- Purification via column chromatography or recrystallization. Intermediates are monitored using thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm functional groups and regiochemistry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy identifies aromatic protons (δ 6.5–7.5 ppm), pyrazole protons (δ 3.1–3.6 ppm for dihydro protons), and hydroxyl/phenolic groups (δ ~11 ppm) .
- IR spectroscopy confirms O–H (3150–3330 cm⁻¹) and C–O (1250–1050 cm⁻¹) stretches from methoxy/phenolic groups .
- Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns .
Q. How can researchers design preliminary biological activity assays for this compound?
- Cell-based assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays .
- Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or kinases via fluorescence-based kinetic assays .
- Dose-response curves (IC₅₀ values) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .
Q. What structural features influence the compound’s solubility and bioavailability?
- The 3,4-dimethoxyphenyl group enhances lipophilicity (logP ~3.5), while the phenolic –OH group improves aqueous solubility at physiological pH .
- Salt formation (e.g., sodium salt) or nanoparticle encapsulation can optimize bioavailability for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Use design of experiments (DoE) to test variables: solvent polarity (DMF vs. ethanol), temperature (40–100°C), and catalyst loading (e.g., p-toluenesulfonic acid).
- Microwave-assisted synthesis reduces reaction time (from 12 hrs to 2–4 hrs) and improves regioselectivity .
- Monitor by-products via HPLC-MS and adjust stoichiometry to minimize side reactions .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Standardize assay protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Validate results with orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry) .
- Characterize batch purity via HPLC-UV/ELSD to rule out impurities as confounding factors .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) models binding to COX-2 or estrogen receptors, leveraging the pyrazole ring’s hydrogen-bonding capacity .
- QSAR models correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like Hammett σ constants and molar refractivity .
Q. How to analyze stereochemical outcomes in dihydro-pyrazole derivatives?
- Single-crystal X-ray diffraction determines absolute configuration and dihedral angles between aromatic rings .
- NOESY NMR identifies spatial proximity of protons to confirm cis/trans isomerism in the dihydro-pyrazole ring .
Q. What strategies mitigate degradation during long-term stability studies?
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of phenolic groups.
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Data Interpretation & Methodological Challenges
Q. How to validate the compound’s mechanism of action in complex biological systems?
- Combine knockdown/knockout models (e.g., siRNA targeting putative receptors) with metabolomics profiling to identify affected pathways .
- Surface plasmon resonance (SPR) quantifies binding affinity to purified targets (e.g., kinases) .
Q. Why might NMR spectra show unexpected splitting patterns?
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations.
- Test metabolites (e.g., demethylated derivatives) for off-target effects using LC-MS/MS .
Advanced Analytical Techniques
Q. Which hyphenated techniques enhance structural elucidation?
Q. How to quantify trace impurities in bulk samples?
- UPLC-QTOF-MS with a C18 column (1.7 µm particles) achieves <0.1% detection limits.
- Compare impurity spectra against databases (e.g., PubChem) for identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
